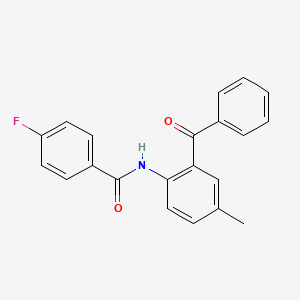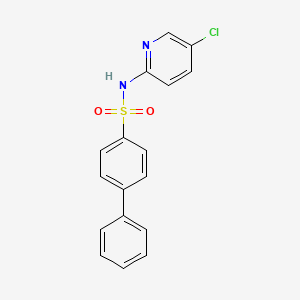![molecular formula C16H18N2O4S B5735925 N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5735925.png)
N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide drugs and is commonly referred to as MPS.
作用機序
The mechanism of action of MPS is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
MPS has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the biosynthesis of thymidine, which is essential for DNA replication. MPS has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the biosynthesis of folic acid, which is essential for the synthesis of nucleotides.
実験室実験の利点と制限
One of the main advantages of MPS for lab experiments is its high potency and specificity. MPS has been shown to have a high affinity for its target enzymes, which makes it an effective tool for studying the biochemical pathways involved in DNA replication and cell division. However, one of the limitations of MPS is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on MPS. One area of research is the development of new derivatives of MPS with improved potency and specificity. Another area of research is the identification of new targets for MPS, which could lead to the development of new therapeutic applications. Additionally, research is needed to further elucidate the mechanism of action of MPS and its potential side effects.
合成法
The synthesis of MPS involves the reaction of 2-methoxyaniline with p-toluenesulfonyl chloride to form the intermediate, N-(2-methoxyphenyl)-p-toluenesulfonamide. This intermediate is then reacted with 4-aminobenzoic acid to form the final product, N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)propanamide.
科学的研究の応用
MPS has been extensively studied for its potential therapeutic applications. One of the most promising applications of MPS is in the treatment of cancer. Studies have shown that MPS inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
特性
IUPAC Name |
N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-3-16(19)17-12-8-10-13(11-9-12)23(20,21)18-14-6-4-5-7-15(14)22-2/h4-11,18H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGMCVQEHCCULT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5735851.png)

![4-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5735861.png)

![3-[(2-isopropylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5735864.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5735870.png)
![6-chloro-5-methyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5735882.png)
![1,9-dimethyl-N-(2-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5735890.png)

![2-(4-chlorophenyl)-N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5735921.png)


![1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-1-propanone](/img/structure/B5735943.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5735945.png)
